1,2,7,8-Tetrabromodibenzofuran
Overview
Description
1,2,7,8-Tetrabromodibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety. This compound is known for its environmental persistence and potential toxicological effects .
Preparation Methods
1,2,7,8-Tetrabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine in the presence of an organic solvent. The process requires careful control of reaction conditions to ensure selective bromination at the desired positions
Chemical Reactions Analysis
1,2,7,8-Tetrabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common reagents for this reaction include strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzofurans. Typical reducing agents include zinc dust and acetic acid.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups. .
Scientific Research Applications
1,2,7,8-Tetrabromodibenzofuran is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: It serves as a reference standard for detecting and analyzing environmental pollutants.
Toxicological Research: Researchers study its toxic effects on various organisms to understand its impact on health and the environment.
Chemical Analysis: It is used in the development and optimization of analytical methods for detecting brominated compounds in different matrices
Mechanism of Action
The mechanism of action of 1,2,7,8-Tetrabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor, when activated, binds to specific DNA sequences and regulates the expression of various genes. The compound’s effects are mediated through this pathway, leading to changes in cellular processes and potentially toxic outcomes .
Comparison with Similar Compounds
1,2,7,8-Tetrabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:
2,3,7,8-Tetrabromodibenzofuran: Shares similar bromination patterns but differs in the position of bromine atoms.
1,2,3,7,8-Pentabromodibenzofuran: Contains an additional bromine atom, leading to different chemical and toxicological properties.
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analog with similar structural features but different halogen atoms
These compounds are unique in their specific bromination patterns, which influence their chemical reactivity and biological effects.
Properties
IUPAC Name |
1,2,7,8-tetrabromodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJKQXKKDTMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233796 | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-80-8 | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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